molecular formula C21H25N5O3S2 B11301947 N-(4-ethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-ethylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11301947
M. Wt: 459.6 g/mol
InChI Key: HKQFRYPPCSXCOK-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of N-(4-ETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethylphenyl and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar compounds to N-(4-ETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include other triazole-based compounds and sulfonamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of N-(4-ETHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H25N5O3S2/c1-4-16-10-12-17(13-11-16)22-20(27)15-30-21-24-23-19(25(21)2)14-26(31(3,28)29)18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,22,27)

InChI Key

HKQFRYPPCSXCOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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